1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the construction of the pyrrolidine and pyridine rings. The cyclobutylamino group is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Chemical Reactions Analysis
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often have comparable chemical properties and applications.
Cyclobutylamino compounds: These molecules contain the cyclobutylamino group and may have similar pharmacological profiles.
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-[2-[6-(cyclobutylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-11(19)18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-2-5-13/h7-8,10,13-14H,2-6,9H2,1H3,(H,16,17) |
InChI Key |
JMONMVCKQADWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)NC3CCC3 |
Origin of Product |
United States |
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